Duocarmycin C2
Overview
Description
Duocarmycin C2 is a member of the duocarmycin family, a series of related natural products first isolated from Streptomyces bacteria in 1978 . These compounds are notable for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to tumor cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of duocarmycins, including duocarmycin C2, involves complex multi-step processes. The synthesis typically starts with the construction of the cyclopropapyrroloindole (CPI) core, which is crucial for DNA alkylation . This is followed by the addition of various functional groups to enhance the compound’s stability and biological activity . The reaction conditions often involve low temperatures (4–25°C) and specific reagents to ensure the selective alkylation of DNA .
Industrial Production Methods
Industrial production of this compound is less common due to its complex synthesis and extreme cytotoxicity. advancements in synthetic biology and fermentation technology have made it possible to produce duocarmycins in larger quantities using genetically engineered Streptomyces strains .
Chemical Reactions Analysis
Types of Reactions
Duocarmycin C2 undergoes several types of chemical reactions, including:
Alkylation: The primary reaction where this compound alkylates the N3 position of adenine in the DNA minor groove.
Oxidation and Reduction: These reactions can modify the functional groups attached to the CPI core, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Alkylation: Typically involves mild conditions (4–25°C) and specific reagents to ensure selective DNA binding.
Oxidation and Reduction: Various oxidizing and reducing agents can be used to modify the functional groups on the CPI core.
Major Products Formed
The major product formed from the alkylation reaction is the DNA-duocarmycin adduct, which disrupts the nucleic acid architecture and leads to tumor cell death .
Scientific Research Applications
Duocarmycin C2 has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA alkylation and the development of synthetic analogs.
Biology: Employed in research to understand the mechanisms of DNA damage and repair.
Medicine: Investigated for its potential as an antitumor agent in cancer therapy.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
Duocarmycin C2 exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The molecular targets and pathways involved include the DNA minor groove and the subsequent activation of DNA damage response pathways .
Comparison with Similar Compounds
Similar Compounds
- Duocarmycin A
- Duocarmycin B1
- Duocarmycin B2
- Duocarmycin C1
- Duocarmycin D
- Duocarmycin SA
- CC-1065
Uniqueness
Duocarmycin C2 is unique due to its specific structural features and extreme cytotoxicity . While other duocarmycins share similar mechanisms of action, this compound’s specific modifications make it particularly potent and suitable for targeted cancer therapies .
Properties
IUPAC Name |
methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFADYROAVVTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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